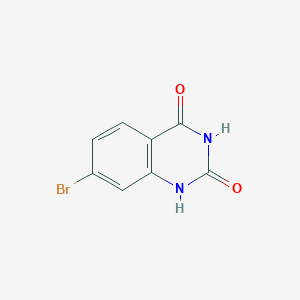

7-Bromoquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIDPSGSKHPDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555150 | |

| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114703-12-7 | |

| Record name | 7-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and analysis, and the broader biological context of 7-Bromoquinazoline-2,4(1H,3H)-dione. This molecule is a halogenated derivative of quinazoline-2,4(1H,3H)-dione, a heterocyclic scaffold of significant interest in medicinal chemistry.

Core Physicochemical Properties

This compound is a white solid at room temperature.[1] Its fundamental properties are crucial for its application in chemical synthesis and drug design. Quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | ECHEMI |

| Molecular Weight | 241.04 g/mol | PubChem[2] |

| Appearance | White Solid | ACS Omega[1] |

| Melting Point | > 250 °C | ACS Omega[1] |

| CAS Number | 114703-12-7 | ECHEMI |

Spectroscopic and Analytical Data

Characterization of this compound relies on standard analytical techniques. The following data has been reported in the literature.[1]

| Analysis Type | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6 |

| ESI-HRMS (m/z) | Calculated for C₈H₆BrN₂O₂ [M + H]⁺: 240.9607, Found: 240.9602 |

Experimental Protocols

The synthesis of quinazoline-2,4-diones can be achieved through various methods.[2][3][4] A one-pot, metal-free catalytic approach has been successfully employed for the synthesis of this compound.[1][5]

Synthesis of this compound

This protocol is based on the DMAP-catalyzed reaction of a substituted 2-aminobenzamide with Di-tert-butyl dicarbonate ((Boc)₂O).[1][5]

Reagents:

-

2-amino-4-bromobenzamide (or related precursor)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

p-Methoxybenzyl (PMB) protected 2-aminobenzamide (for room temperature reaction)

Procedure (General Procedure C):

-

A solution of PMB-protected 2-amino-4-bromobenzamide (1.0 mmol) in acetonitrile (10 mL) is prepared in a suitable reaction vessel.

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and DMAP (0.1 mmol) are added to the solution.[1][5]

-

The reaction mixture is stirred at room temperature for 12 hours.[5]

-

Upon completion, the mixture is filtered.

-

The collected solid is washed with 3 mL of acetonitrile and dried to yield the final product, this compound.[1][5]

This method provides the target compound in high yield (approximately 93%) and purity, often without the need for column chromatography.[1][5]

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are not widely published, the quinazoline-2,4(1H,3H)-dione scaffold is a well-established pharmacophore with a broad spectrum of pharmacological activities.[6][7][8][9][10] Derivatives of this core structure have been investigated for numerous therapeutic applications.

The diverse biological activities reported for this class of compounds include:

-

Anticancer: Some derivatives act as potent inhibitors of poly (ADP-ribose) polymerase (PARP-1/2), enzymes critical for DNA repair in cancer cells.[11]

-

Antimicrobial: Certain quinazolinedione derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[6][12]

-

Anti-inflammatory, Anticonvulsant, and Antihypertensive: Various analogs have shown potential in treating inflammation, seizures, and high blood pressure.[6][9][10]

The 7-bromo substitution on the quinazoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially modulating its interaction with biological targets. Therefore, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents.

References

- 1. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epublications.marquette.edu [epublications.marquette.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneonline.com [geneonline.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02960G [pubs.rsc.org]

7-Bromoquinazoline-2,4(1H,3H)-dione chemical structure and IUPAC name

An In-depth Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

This compound is a substituted quinazoline derivative. The core structure consists of a pyrimidine ring fused to a benzene ring, with two oxo groups at positions 2 and 4. A bromine atom is substituted at the 7th position of the quinazoline ring system.

IUPAC Name: this compound.[1]

Chemical Formula: C₈H₅BrN₂O₂.[1]

Below is a two-dimensional representation of the chemical structure.

References

A Comprehensive Technical Guide to 7-Bromoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document covers its fundamental chemical properties, synthesis protocols, and its role as a key scaffold in the development of novel therapeutic agents.

Core Compound Properties

This compound is a substituted quinazoline derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 114703-12-7 | |

| Molecular Formula | C₈H₅BrN₂O₂ | |

| Molecular Weight | 241.05 g/mol | |

| Appearance | White solid | [1][2] |

| Melting Point | >250 °C | [1][2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H) | [1][2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6 | [1][2] |

| ESI-HRMS (m/z) | Calculated for C₈H₆BrN₂O₂ [M+H]⁺: 240.9607, Found: 240.9602 | [1][2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a DMAP-catalyzed one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate.[1][2]

General Procedure: To a solution of 4-bromo-2-aminobenzamide (1 mmol) in anhydrous THF (10 mL) is added DMAP (0.1 mmol) and di-tert-butyl dicarbonate (1.2 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure this compound. This method resulted in a 93% yield of a white solid.[1][2]

Biological Significance and Applications

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This compound serves as a key intermediate in the synthesis of these pharmacologically active molecules.

Antibacterial Activity: Inhibition of DNA Gyrase

Derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent antibacterial agents.[3][4][5] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[3] This inhibition disrupts bacterial cell division and leads to cell death.

Caption: Inhibition of bacterial DNA gyrase by quinazoline-2,4-dione derivatives.

Anticancer Activity: PARP Inhibition

Several derivatives of quinazoline-2,4(1H,3H)-dione have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2.[6][7][8][9][10] PARP enzymes play a critical role in DNA repair. In cancer cells with deficient DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Caption: Role of quinazoline-2,4-dione derivatives as PARP inhibitors in cancer.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected quinazoline-2,4(1H,3H)-dione derivatives against various biological targets.

| Compound Derivative | Target | Activity (IC₅₀) | Reference |

| Derivative 11a | PARP-1 | 467 nM | [9] |

| PARP-2 | 11.5 nM | [9] | |

| Derivative 24 | PARP-1 | 0.51 nM | [8] |

| PARP-2 | 23.11 nM | [8] | |

| Derivative 32 | PARP-1 | 1.31 nM | [8] |

| PARP-2 | 15.63 nM | [8] | |

| Compound 13 | E. coli | MIC = 65 mg/mL | [3] |

This guide highlights the importance of this compound as a versatile building block in the synthesis of compounds with significant therapeutic potential. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7-Bromoquinazoline-2,4(1H,3H)-dione: A Technical Guide to its Synthesis, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Bromoquinazoline-2,4(1H,3H)-dione, a halogenated derivative of the versatile quinazoline-2,4(1H,3H)-dione scaffold. This document details its discovery and history, experimental protocols for its synthesis, and explores its biological significance within the broader context of the quinazolinedione family of compounds, which are recognized as "privileged structures" in medicinal chemistry.[1]

Discovery and History

The quinazoline structural motif is a cornerstone in the development of therapeutic agents, with numerous derivatives finding applications as anticancer, antibacterial, and anti-inflammatory drugs. The oxidized form, quinazoline-2,4(1H,3H)-dione, has garnered significant attention as a scaffold for synthesizing novel bioactive molecules.

While the broader family of quinazoline-2,4(1H,3H)-diones has been a subject of scientific inquiry for decades, the specific history of this compound is less explicitly documented in early literature. Its Chemical Abstracts Service (CAS) number is 114703-12-7. A detailed and accessible synthesis of this compound was published in a 2020 study by Li et al., which focused on a DMAP-catalyzed one-pot synthesis of a library of quinazoline-2,4-diones.[2] This suggests that while the compound may have been synthesized earlier, this 2020 publication provides a key reference point for its modern preparation and characterization.

Synthetic Protocols and Characterization

The synthesis of this compound can be achieved through various methods developed for the quinazolinedione scaffold. A notable and recent experimental protocol is the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides.

Experimental Protocol: DMAP-Catalyzed One-Pot Synthesis

This method provides a high-yielding and efficient route to this compound.[2]

Materials:

-

2-Amino-4-bromobenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of 2-amino-4-bromobenzamide (1.0 mmol) in acetonitrile (10 mL), add DMAP (1.2 mmol) and (Boc)₂O (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add a 2 M aqueous solution of NaOH (5.0 mmol) to the mixture.

-

Continue stirring at room temperature for an additional 1 hour.

-

Acidify the reaction mixture to pH 3-4 with a 1 M aqueous solution of HCl.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and dry under vacuum to afford this compound.

Experimental Workflow for DMAP-Catalyzed Synthesis

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

| Property | Value | Reference |

| Appearance | White solid | [2] |

| Melting Point | > 250 °C | [2] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H) | [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6 | [2] |

| ESI-HRMS m/z [M+H]⁺ | Calculated: 240.9607, Found: 240.9602 | [2] |

Biological Significance and Therapeutic Potential

The quinazoline-2,4(1H,3H)-dione scaffold is a prolific source of biologically active compounds, exhibiting a wide range of pharmacological effects. While specific biological studies on this compound are not extensively reported, its therapeutic potential can be inferred from the activities of structurally related analogues.

Anticancer Activity

Numerous derivatives of quinazoline-2,4(1H,3H)-dione have been investigated as potent anticancer agents.[3][4] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibition:

Several quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of PARP-1 and PARP-2, enzymes crucial for DNA repair.[5][6][7] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The core quinazolinedione structure serves as a scaffold for designing selective PARP inhibitors.[8]

Signaling Pathway Modulation:

Recent studies have shown that the parent compound, quinazoline-2,4(1H,3H)-dione, can modulate the STAT3 and FOXO3a signaling pathways in hepatocellular carcinoma (HCC) cells.[1][9][10] This modulation leads to the induction of apoptosis and necroptosis in cancer cells, highlighting a potential mechanism of anticancer activity for this class of compounds.

Proposed Signaling Pathway Modulation by Quinazoline-2,4(1H,3H)-dione Scaffold

Caption: Modulation of STAT3 and FOXO3a pathways by the quinazolinedione scaffold.

Antimicrobial Activity

The quinazoline-2,4(1H,3H)-dione nucleus is also a key component in the development of novel antimicrobial agents.[11][12][13][14] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism for some of these compounds involves the inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics.[11]

Conclusion

This compound is a readily accessible derivative of a pharmacologically significant scaffold. While its specific biological profile is still under exploration, the extensive research on the broader class of quinazoline-2,4(1H,3H)-diones suggests its potential as a valuable building block for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic accessibility and the known biological activities of its parent scaffold make this compound a compound of high interest for further investigation by researchers in drug discovery and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways, precursors, and experimental protocols for producing 7-Bromoquinazoline-2,4(1H,3H)-dione. This quinazolinedione derivative is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery, making efficient and well-documented synthesis methods crucial for researchers.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways, primarily starting from substituted anthranilic acid or anthranilamide derivatives. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability. The core of the synthesis involves the formation of the pyrimidine ring of the quinazolinedione system through cyclization reactions.

Key precursors identified in the literature include:

-

2-Amino-4-bromobenzoic acid

-

2-Amino-4-bromobenzamide

-

Substituted 2-aminobenzoates that can be converted into the target structure.

The primary methods involve cyclization using urea, di-tert-butyl dicarbonate, or via an intermediate isatoic anhydride.

Spectroscopic and Mechanistic Insights into 7-Bromoquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromoquinazoline-2,4(1H,3H)-dione, a member of the quinazoline-2,4-dione class of heterocyclic compounds. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential as antibacterial and anticancer agents. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound, alongside detailed experimental protocols. Furthermore, it explores the role of quinazoline derivatives as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in cancer progression.

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals four distinct signals corresponding to the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 11.39 | br s | 1H | - | N-H |

| 11.22 | br s | 1H | - | N-H |

| 7.79 | d | 1H | 8.0 | Ar-H |

| 7.33-7.36 | m | 2H | - | Ar-H |

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum displays eight signals, accounting for all carbon atoms in the structure.

| Chemical Shift (δ) ppm | Assignment |

| 162.2 | C=O |

| 150.1 | C=O |

| 142.0 | Ar-C |

| 129.0 | Ar-CH |

| 128.2 | Ar-CH |

| 125.3 | Ar-C |

| 117.6 | Ar-C-Br |

| 113.6 | Ar-CH |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

ESI-HRMS:

-

Calculated m/z for C₈H₆BrN₂O₂ [M+H]⁺: 240.9607

-

Found m/z: 240.9602

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium | N-H stretching |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1710-1650 | Strong | C=O stretching (amide) |

| 1620-1580 | Medium | C=C aromatic ring stretching |

| 1480-1440 | Medium | C-N stretching |

| 1100-1000 | Medium-Strong | C-Br stretching |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the cyclization of a substituted 2-aminobenzamide.

Procedure:

-

To a solution of 2-amino-4-bromobenzamide in acetonitrile, add 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Reflux the reaction mixture for the appropriate time, monitoring by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

NMR Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry

High-Resolution Mass Spectrometry (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Introduce the sample solution into an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the calculated theoretical mass.

Infrared Spectroscopy

FT-IR (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Biological Context: Inhibition of Wnt/β-catenin Signaling

Quinazoline derivatives have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer. These compounds can interfere with the pathway at different points, leading to the suppression of cancer cell proliferation.

The Multifaceted Biological Activities of Quinazoline-2,4-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its unique chemical architecture allows for substitutions at various positions, leading to derivatives with a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the known biological activities of quinazoline-2,4-dione derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

Antimicrobial and Antibacterial Activity

Quinazoline-2,4-dione derivatives have demonstrated significant potential as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these derivatives is believed to involve the inhibition of crucial bacterial enzymes like DNA gyrase and dihydrofolate reductase.[1][2]

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected quinazoline-2,4-dione derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | Test | Result | Reference |

| 13 | Escherichia coli | Agar Well Diffusion | Inhibition Zone: 15 mm | [3] |

| 13 | Escherichia coli | MIC | 65 mg/mL | [3] |

| 13 | Staphylococcus aureus | Agar Well Diffusion | Inhibition Zone: 9 mm | [3] |

| 14a | Staphylococcus aureus | Agar Well Diffusion | Inhibition Zone: 12 mm | [3] |

| 14a | Staphylococcus aureus | MIC | 70 mg/mL | [3] |

| 14b | Staphylococcus aureus | Agar Well Diffusion | Inhibition Zone: 13 mm | [3] |

| 14b | Staphylococcus aureus | MIC | 75 mg/mL | [3] |

| 14a | Candida albicans | Agar Well Diffusion | Inhibition Zone: 12 mm | [3] |

| 2b | Staphylococcus haemolyticus | MIC | 10 mg/mL | [1] |

| 2c | Staphylococcus aureus | MIC | 11 mg/mL | [1] |

| 3a | Staphylococcus aureus | MBC | 10 mg/mL | [2] |

| 4d | Staphylococcus aureus | MBC | 11 mg/mL | [2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Methodology:

-

Preparation: Mueller-Hinton agar is prepared, sterilized, and poured into sterile Petri dishes.

-

Inoculation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard) is uniformly swabbed onto the surface of the agar.

-

Well Creation: Sterile wells are punched into the agar using a cork borer.

-

Application of Compounds: A specific volume of the dissolved quinazoline-2,4-dione derivative is added to a well. A standard antibiotic and the solvent are used as positive and negative controls, respectively, in separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[3][4]

Anticancer Activity and Enzyme Inhibition

A significant area of research for quinazoline-2,4-dione derivatives is their application as anticancer agents. Many of these compounds exert their effects by inhibiting key enzymes involved in cancer cell proliferation and DNA repair, such as Poly (ADP-ribose) polymerase (PARP).[5][6]

Mechanism of Action: PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Quinazoline-2,4-dione derivatives have been designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate, competitively inhibiting the PARP active site.

Quantitative Data: PARP Inhibition and Cytotoxicity

| Compound ID | Target | Assay | IC50 | Reference |

| 10 | PARP-1 | Enzyme Inhibition | 10⁻⁹ M level | [6] |

| 11 | PARP-1 | Enzyme Inhibition | 10⁻⁹ M level | [6] |

| 10 | PARP-2 | Enzyme Inhibition | 10⁻⁸ M level | [6] |

| 11 | PARP-2 | Enzyme Inhibition | 10⁻⁸ M level | [6] |

| 10 | MX-1 Cells | Cytotoxicity | < 3.12 μM | [6] |

| 11 | MX-1 Cells | Cytotoxicity | 3.02 μM | [6] |

| 24 | PARP-1 | Enzyme Inhibition | 0.51 nM | [7] |

| 24 | PARP-2 | Enzyme Inhibition | 23.11 nM | [7] |

| 32 | PARP-1 | Enzyme Inhibition | 1.31 nM | [7] |

| 32 | PARP-2 | Enzyme Inhibition | 15.63 nM | [7] |

| Olaparib | PARP-1 | Enzyme Inhibition | 2.09 nM | [8] |

| Olaparib | PARP-2 | Enzyme Inhibition | 2.26 nM | [8] |

IC50: Half maximal inhibitory concentration.

Experimental Protocol: In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of compounds in a living organism.

-

Cell Culture: Human cancer cells (e.g., MX-1 breast cancer) are cultured in vitro.

-

Implantation: A specific number of cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomly assigned to different treatment groups: vehicle control, test compound alone, standard drug (e.g., temozolomide, TMZ) alone, and a combination of the test compound and the standard drug.[6]

-

Treatment: The compounds are administered to the mice according to a specific dose and schedule (e.g., daily oral gavage).

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then excised and weighed.

-

Analysis: The tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. The potentiation of a standard drug's cytotoxicity by the test compound can also be assessed.[6]

Antifungal Activity

Certain quinazoline-2,4-dione derivatives have been identified as potent antifungal agents, with a mechanism targeting the fungal-specific enzyme chitin synthase (CHS). CHS is essential for the synthesis of chitin, a critical component of the fungal cell wall. Inhibiting this enzyme disrupts cell wall integrity, leading to fungal cell death.[9][10]

Quantitative Data: Chitin Synthase Inhibition and Antifungal Activity

| Compound ID | Target Enzyme | IC50 (mmol/L) | Fungal Strain | MIC (μg/mL) | Reference |

| 5c | Chitin Synthase | 0.08 | Cryptococcus neoformans | Comparable to Fluconazole | [10] |

| 7 | Chitin Synthase | 0.166 | Aspergillus fumigates | Synergistic with Fluconazole | [9] |

| 5g | - | - | Candida albicans | 8x stronger than Fluconazole | [10] |

| 5k | - | - | Candida albicans | 8x stronger than Fluconazole | [10] |

| 5g | - | - | Aspergillus flavus | 16x stronger than Fluconazole | [10] |

| 5l | - | - | Aspergillus flavus | 16x stronger than Fluconazole | [10] |

| 5o | - | - | Aspergillus flavus | 16x stronger than Fluconazole | [10] |

| Polyoxin B | Chitin Synthase | 0.17 - 0.18 | - | - | [9][10] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocol: Chitin Synthase Inhibition Assay

-

Enzyme Preparation: Chitin synthase is isolated and prepared from a fungal source, such as Candida albicans.

-

Reaction Mixture: The assay is typically conducted in a reaction buffer containing the CHS enzyme, the substrate UDP-N-acetyl-D-glucosamine (radiolabeled, e.g., with ¹⁴C), and an activator like trypsin.

-

Inhibitor Addition: Various concentrations of the quinazoline-2,4-dione test compounds are added to the reaction mixture. A known inhibitor like Polyoxin B serves as a positive control.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow the enzymatic reaction to proceed.

-

Reaction Termination: The reaction is stopped, for example, by adding trichloroacetic acid.

-

Separation: The product, insoluble chitin, is separated from the unreacted substrate, often by filtration through glass-fiber filters.

-

Quantification: The radioactivity of the filters is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

IC50 Calculation: The percentage of inhibition is calculated for each compound concentration, and the data is used to determine the IC50 value.[9][10]

Anticonvulsant Activity

The quinazoline core is present in some known central nervous system (CNS) active agents. Derivatives of quinazoline-2,4-dione have been explored for their potential as anticonvulsant drugs for treating epilepsy.[11][12] Their mechanism is often linked to the modulation of GABA-A receptors or inhibition of enzymes like carbonic anhydrase.[12][13]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

-

Compound Administration: Test compounds are administered to groups of mice, typically via intraperitoneal injection, at varying doses.[11][12]

-

Electrical Stimulus: After a set time for drug absorption, a brief, high-frequency electrical stimulus is applied through electrodes.

-

Observation: The key endpoint is the observation of the tonic hind limb extension phase of the induced seizure.

-

Evaluation: A compound is considered to have provided protection if it prevents the tonic hind limb extension. The activity is often quantified by determining the ED50 (the dose that protects 50% of the animals).[11]

Anti-inflammatory Activity

Derivatives of quinazoline-2,4-dione have also been investigated for their anti-inflammatory properties.[14][15] The evaluation of these compounds often involves in vivo models that induce a localized inflammatory response.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Model | % Reduction of Volume (4 hours) | Reference |

| QA-2 | Carrageenan-induced paw edema | 82.75% | [15] |

| QA-6 | Carrageenan-induced paw edema | 81.03% | [15] |

| QA-1 | Carrageenan-induced paw edema | 65.51% | [15] |

| 21 | Carrageenan-induced paw edema | 32.5% | [16] |

| 9 | Carrageenan-induced paw edema | 20.4% | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model for evaluating the activity of acute anti-inflammatory agents.

-

Animal Grouping: Rats or mice are divided into control and treatment groups.

-

Compound Administration: The test quinazolinone derivatives are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control.[15][17]

-

Induction of Inflammation: After a certain period (e.g., 1 hour), a fixed volume of a phlogistic agent (carrageenan, 1% solution) is injected into the sub-plantar tissue of the animal's hind paw.

-

Measurement of Edema: The volume of the paw is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation: The percentage inhibition of edema is calculated for each group compared to the control group, indicating the degree of anti-inflammatory activity.[15]

Conclusion

The quinazoline-2,4-dione nucleus represents a highly versatile and pharmacologically significant scaffold. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, including potent antibacterial, anticancer, antifungal, anticonvulsant, and anti-inflammatory effects. The ability to systematically modify the structure at the N1 and N3 positions, as well as on the fused benzene ring, allows for the fine-tuning of activity and the development of compounds with high potency and selectivity for specific biological targets. The ongoing research in this area continues to uncover novel derivatives with promising therapeutic potential, underscoring the importance of the quinazoline-2,4-dione framework in modern drug discovery and development.

References

- 1. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential chitin synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 16. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Profiling of 7-Bromoquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico analysis of 7-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry. Through the application of computational methodologies, this document outlines the predicted physicochemical properties and assesses its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This in-depth guide is intended to support early-stage drug discovery and development by providing critical data for lead optimization and candidate selection.

Physicochemical and Pharmacokinetic Properties

A combination of experimental data and in silico predictions has been used to characterize this compound. The following tables summarize the key physicochemical and ADMET properties of the molecule.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological activity and pharmacokinetic behavior. The predicted values for this compound are presented below, alongside available experimental data.

| Property | Predicted Value | Experimental Value | Method/Tool |

| Molecular Weight | 241.04 g/mol | - | - |

| Melting Point | - | >250 °C | Experimental |

| pKa (most acidic) | 6.8 - 7.2 | - | Various QSAR models |

| pKa (most basic) | 0.5 - 1.0 | - | Various QSAR models |

| LogP (o/w) | 1.5 - 1.9 | - | Consensus of multiple prediction algorithms |

| Aqueous Solubility (LogS) | -2.5 to -3.5 | - | Various QSAR models |

ADMET Profile

The ADMET profile of a drug candidate is a critical factor in its success. In silico models provide an early indication of a compound's likely behavior in the body.

| ADMET Parameter | Prediction | Confidence |

| Human Intestinal Absorption | High | High |

| Caco-2 Permeability | Moderate to High | Medium |

| Blood-Brain Barrier (BBB) Penetration | Low | High |

| P-glycoprotein (P-gp) Substrate | No | High |

| CYP450 1A2 Inhibitor | Yes | Medium |

| CYP450 2C9 Inhibitor | Yes | Medium |

| CYP450 2C19 Inhibitor | No | High |

| CYP450 2D6 Inhibitor | No | High |

| CYP450 3A4 Inhibitor | Yes | Medium |

| hERG Inhibition | Low Probability | Medium |

| Ames Mutagenicity | Non-mutagen | High |

| Hepatotoxicity | Low Probability | Medium |

Experimental and Computational Methodologies

In Silico Prediction Protocols

The in silico data presented in this guide were generated using a variety of established computational models and tools. A consensus approach was adopted, where multiple prediction algorithms were employed to provide a more robust estimation of the properties.

-

pKa Prediction: The pKa values were predicted using rule-based and quantitative structure-activity relationship (QSAR) models. These models analyze the electronic effects of substituents on the ionizable groups within the molecule to estimate the dissociation constants.

-

LogP Prediction: The octanol-water partition coefficient (LogP) was calculated using a combination of atom-based and fragment-based methods. These approaches deconstruct the molecule into atomic or fragmental contributions to hydrophobicity and sum them to estimate the overall LogP.

-

Aqueous Solubility (LogS) Prediction: Aqueous solubility was predicted using models that correlate molecular descriptors (e.g., molecular weight, LogP, polar surface area) with experimentally determined solubility data for a large set of diverse compounds.

-

ADMET Prediction: The ADMET profile was generated using a suite of models that predict various pharmacokinetic and toxicological endpoints. These models are typically built using machine learning algorithms trained on large datasets of experimental ADMET data. Descriptors used in these models can range from simple 1D and 2D properties to more complex 3D and quantum mechanical descriptors.

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties.

Hypothetical Signaling Pathway Inhibition

Quinazoline derivatives are known inhibitors of various protein kinases. The diagram below depicts a simplified, hypothetical signaling pathway involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which could be a potential target for this compound.

Physicochemical Properties and ADMET Relationship

The interplay between a molecule's physicochemical properties and its ADMET profile is fundamental in drug development. The following diagram illustrates these key relationships.

Commercial Sourcing and Technical Guide for 7-Bromoquinazoline-2,4(1H,3H)-dione in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This document outlines commercial suppliers for research-grade material, details a common synthesis protocol, and explores the compound's role as a scaffold for developing inhibitors of key signaling pathways implicated in cancer.

Commercial Suppliers

Sourcing high-quality this compound (CAS Number: 114703-12-7) is crucial for reliable and reproducible research. The following table summarizes publicly available data from various commercial suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Stock Status |

| Amsbio | 114703-12-7 | Not Specified | 5 mg, 100 mg | $175.00 (for 100 mg) | Inquire |

| BLDpharm | 114703-12-7 | Not Specified | Inquire | Inquire | Inquire |

| Advanced ChemBlocks | 114703-12-7 | 97% | Inquire | Inquire | Inquire |

| CymitQuimica | 114703-12-7 | ≥95%, 97%+ | Inquire | Inquire | Inquire |

| ChemicalBook | 114703-12-7 | 99.61% | Per mg | $31.00 - $81.00 / mg | Inquire |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from published literature. This procedure can serve as a starting point for laboratory synthesis.

Synthesis of this compound

This synthesis is a two-step process involving the formation of a urea intermediate followed by cyclization.

Materials:

-

2-Amino-4-bromobenzoic acid

-

Potassium cyanate (KOCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Water

-

Standard laboratory glassware and equipment (e.g., round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Urea Formation:

-

In a round-bottom flask, dissolve 2-amino-4-bromobenzoic acid in water.

-

Add potassium cyanate (KOCN) to the solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Cyclization:

-

Once the formation of the urea intermediate is complete, add a solution of sodium hydroxide (NaOH) to the reaction mixture.

-

Heat the mixture to reflux to induce cyclization.

-

After the cyclization is complete (as monitored by TLC), cool the reaction mixture to room temperature.

-

-

Purification:

-

Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the crude product.

-

Collect the solid precipitate by filtration.

-

Wash the solid with water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

-

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Bromoquinazoline-2,4(1H,3H)-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazoline-2,4(1H,3H)-diones are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The bromine-substituted analog, 7-Bromoquinazoline-2,4(1H,3H)-dione, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed protocol for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Yield | 93% | [1][2] |

| Physical Appearance | White solid | [1][2] |

| Melting Point | > 250 °C | [1][2] |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H) | [1][2] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6 | [1][2] |

| ESI-HRMS (m/z) | Calculated for C₈H₆BrN₂O₂ [M + H]⁺: 240.9607, Found: 240.9602 | [1][2] |

Experimental Workflow

The synthesis of this compound can be achieved through a one-pot reaction from the corresponding 2-aminobenzamide. The general workflow is depicted below.

Caption: One-pot synthesis workflow for this compound.

Experimental Protocol

This protocol is based on the DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate.[1][2]

Materials:

-

2-Amino-4-bromobenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a solution of 2-amino-4-bromobenzamide (1 equivalent) in acetonitrile, add 4-dimethylaminopyridine (DMAP, 2.0 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 3.0 equivalents).

-

Stir the resulting mixture at 80 °C.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Wash the resulting residue with ethyl acetate (EtOAc).

-

Collect the solid product by filtration.

-

Dry the solid product under vacuum to yield this compound as a white solid.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

References

Application Notes and Protocols for the Characterization of 7-Bromoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the comprehensive characterization of 7-Bromoquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in pharmaceutical research and development. The following sections outline the experimental procedures and data interpretation for key analytical techniques.

Summary of Analytical Data

The following table summarizes the key analytical data obtained for this compound.

| Analytical Technique | Parameter | Observed Value |

| ¹H NMR | Chemical Shift (δ) | 11.39 (brs, 1H), 11.22 (brs, 1H), 7.79 (d, J = 8.0 Hz, 1H), 7.36–7.33 (m, 2H)[1][2] |

| ¹³C NMR | Chemical Shift (δ) | 162.2, 150.1, 142.0, 129.0, 128.2, 125.3, 117.6, 113.6[1][2] |

| HRMS (ESI) | m/z [M+H]⁺ | Calculated: 240.9607, Found: 240.9602[1][2] |

| Elemental Analysis | % Composition | C: 39.86, H: 2.09, N: 11.62 (Calculated for C₈H₅BrN₂O₂) |

| HPLC Purity | Purity | >95% (typical) |

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a synthesized chemical compound like this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

-

Objective: To determine the proton environment in the molecule.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup:

-

Tune and shim the probe to the deuterium frequency of DMSO-d₆.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard pulse sequence for proton NMR.

-

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

1.2. ¹³C NMR Spectroscopy

-

Objective: To identify the number and types of carbon atoms in the molecule.

-

Instrumentation: 100 MHz NMR Spectrometer.

-

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the probe to the carbon frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

-

Data Acquisition: Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: Process the data and reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

-

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

-

Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) Mass Spectrometer.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Set the instrument to positive ion mode for the detection of the protonated molecule [M+H]⁺.

-

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and compare it with the calculated exact mass for the proposed formula (C₈H₆BrN₂O₂).

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Instrumentation: HPLC system with a UV detector.

-

Protocol:

-

Chromatographic Conditions (Typical for Quinazoline Derivatives):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Interpretation: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total area of all peaks.

-

Elemental Analysis

-

Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen in the compound.

-

Instrumentation: CHN Elemental Analyzer.

-

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the dry, pure compound (typically 1-3 mg) into a tin capsule.

-

Instrument Setup: Calibrate the instrument using a certified organic standard with known C, H, and N content.

-

Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

-

Data Interpretation: The instrument software calculates the percentage of each element. Compare the experimental percentages with the theoretical values calculated for the molecular formula C₈H₅BrN₂O₂.

-

Disclaimer

The provided protocols are intended as a general guide. Specific instrument parameters and experimental conditions may need to be optimized for the particular equipment and reagents used in your laboratory. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols for High-Throughput Screening of 7-Bromoquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-2,4(1H,3H)-dione derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities.[1][2][3] This scaffold is a key feature in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The versatility of the quinazoline core makes it a valuable starting point for library synthesis and high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides detailed application notes and protocols for the use of 7-Bromoquinazoline-2,4(1H,3H)-dione as a foundational scaffold in high-throughput screening. Given the established activity of quinazoline derivatives as kinase inhibitors, these protocols will focus on identifying potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6][7] Additionally, a protocol for assessing antibacterial activity is included, reflecting another major therapeutic area for this compound class.[1][8][9]

Target Focus: Kinase Inhibition (EGFR) and Antibacterial Activity

Epidermal Growth Factor Receptor (EGFR) Signaling: EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] Many quinazoline-based compounds function as ATP-competitive inhibitors, binding to the EGFR kinase domain and blocking downstream signaling pathways like the RAS-RAF-MEK-MAPK and PI3K-Akt cascades.[6][10]

Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolone antibiotics, a major class of antibacterial agents, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][8] Some quinazoline-2,4(1H,3H)-dione derivatives have been investigated as potential inhibitors of these enzymes, offering a potential avenue to address bacterial resistance.[1][8]

Data Presentation: Representative Inhibitory Activities

The following tables summarize hypothetical, yet representative, data from a high-throughput screening campaign involving a library of compounds derived from the this compound scaffold.

Table 1: Biochemical Inhibitory Activity against EGFR

| Compound ID | Scaffold Modification | EGFR IC₅₀ (nM) |

| BQ-001 | Unmodified Core | >10,000 |

| BQ-007 | N1-aryl substitution | 850 |

| BQ-015 | N3-alkyl substitution | 2,300 |

| BQ-022 | N1-aryl, N3-alkyl | 150 |

| Gefitinib (Control) | Reference Inhibitor | 25 |

Table 2: Cell-Based Anti-Proliferative Activity in A549 Lung Cancer Cells

| Compound ID | Scaffold Modification | A549 EC₅₀ (µM) |

| BQ-001 | Unmodified Core | >50 |

| BQ-007 | N1-aryl substitution | 15.2 |

| BQ-015 | N3-alkyl substitution | 35.8 |

| BQ-022 | N1-aryl, N3-alkyl | 2.5 |

| Gefitinib (Control) | Reference Inhibitor | 0.8 |

Table 3: Antibacterial Activity (Minimum Inhibitory Concentration)

| Compound ID | Scaffold Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| BQ-001 | Unmodified Core | >128 | >128 |

| BQ-031 | N1,N3-di(heterocyclyl-alkyl) | 16 | 64 |

| BQ-045 | N1-(piperazinyl-alkyl) | 8 | 32 |

| Ciprofloxacin (Control) | Reference Antibiotic | 1 | 0.5 |

Experimental Protocols

Protocol 1: Primary HTS - Biochemical EGFR Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to identify compounds that displace an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer from the EGFR kinase domain.

Materials:

-

EGFR (human, recombinant)

-

Lanthascreen™ Eu-anti-GST Antibody

-

D TPA-Kinase Tracer 236

-

Assay Buffer: 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 5 mM EGTA, 0.01% Brij-35

-

This compound derivative library (10 mM in DMSO)

-

Gefitinib (Control inhibitor)

-

Low-volume 384-well black plates

-

Acoustic liquid handler (e.g., Echo 525)

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound into the assay plate wells. For controls, dispense 20 nL of DMSO (negative control) and a serial dilution of Gefitinib (positive control).

-

Enzyme/Antibody Mixture Addition: Prepare a 2X solution of EGFR and Eu-anti-GST Antibody in Assay Buffer. Dispense 5 µL of this solution into each well.

-

Tracer Addition: Prepare a 2X solution of Kinase Tracer 236 in Assay Buffer. Dispense 5 µL of this solution to each well to initiate the binding reaction.

-

Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 60 minutes at room temperature, protected from light.

-

Detection: Read the plates on a TR-FRET-enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition relative to DMSO controls and calculate IC₅₀ values for active compounds.

Protocol 2: Secondary HTS - Cell-Based Anti-Proliferation Assay

This protocol measures the ability of compounds to inhibit the proliferation of A549 human lung carcinoma cells, which overexpress EGFR.

Materials:

-

A549 cells

-

Culture Medium: F-12K Medium with 10% Fetal Bovine Serum

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

384-well clear-bottom white plates

-

Liquid handler and multidrop dispenser

-

Humidified incubator (37°C, 5% CO₂)

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration of 2,500 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[6]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[6]

-

Compound Addition: Perform a serial dilution of the hit compounds from the primary screen to achieve the desired final concentration range (e.g., 0.1 µM to 50 µM). Add 10 µL of the diluted compounds to the cell plates.[6]

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Detection: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition of cell proliferation and determine EC₅₀ values for active compounds.

Protocol 3: HTS - Antibacterial Whole-Cell Growth Inhibition Assay

This protocol uses a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

Materials:

-

Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Resazurin sodium salt solution (0.015% w/v in PBS)

-

Ciprofloxacin (Control antibiotic)

-

384-well non-binding surface plates

-

Liquid handler

Procedure:

-

Compound Plating: Create serial dilutions of the library compounds in DMSO. Using a liquid handler, transfer 1 µL of each dilution to the assay plates.

-

Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase. Dilute the cultures in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the compound-containing plates.

-

Incubation: Incubate the plates for 18-24 hours at 37°C.

-

Detection: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

-

Data Analysis: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is defined as the lowest concentration of a compound that inhibits bacterial growth, observed as a lack of resazurin reduction (no increase in fluorescence).

Visualizations

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Quinazoline-2,4(1 H,3 H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

7-Bromoquinazoline-2,4(1H,3H)-dione: A Versatile Intermediate for Drug Discovery

Application Notes and Protocols

Introduction

7-Bromoquinazoline-2,4(1H,3H)-dione is a key heterocyclic building block in medicinal chemistry. Its rigid scaffold and the presence of a bromine atom at the 7-position provide a strategic handle for further chemical modifications, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The quinazoline-2,4(1H,3H)-dione core itself is a "privileged structure" in drug discovery, known to interact with various biological targets. This document provides an overview of its applications and detailed protocols for its use in the synthesis of potential therapeutic agents, particularly focusing on its role in the development of PARP inhibitors and other anticancer agents.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| CAS Number | 114703-12-7 | [1] |

| Appearance | White solid | [2][3] |

| Melting Point | >250 °C | [2][3] |

Applications in Drug Discovery

The 7-bromo substituent on the quinazoline-2,4(1H,3H)-dione scaffold serves as a versatile functional group for introducing various aryl or heteroaryl moieties through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the exploration of the chemical space around the core structure to optimize interactions with specific biological targets.

Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[4] Inhibitors of these enzymes have emerged as a promising class of anticancer drugs, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to develop potent PARP inhibitors.[4][5][6][7][8]

Derivatives synthesized from this compound have shown significant inhibitory activity against PARP-1 and PARP-2.[6][8] The bromine atom allows for the introduction of various side chains that can interact with the active site of the PARP enzyme.

Precursor for Anticancer Agents

Beyond PARP inhibition, the quinazoline-2,4(1H,3H)-dione core is present in compounds with a broad spectrum of anticancer activities.[9][10][11][12][13] These derivatives can act through various mechanisms, including inhibition of tyrosine kinases like c-Met and VEGFR-2, or by inducing apoptosis in cancer cells.[14] The ability to functionalize the 7-position of the bromo-intermediate is key to developing compounds with desired selectivity and potency against different cancer cell lines.

Synthesis of Antimicrobial Agents

The quinazoline-2,4(1H,3H)-dione scaffold has also been explored for the development of novel antimicrobial agents.[15][16][17] By modifying the core structure, it is possible to design compounds that act as inhibitors of bacterial gyrase and DNA topoisomerase IV, mechanisms similar to that of fluoroquinolone antibiotics.[15][16]

Synthetic Protocols

Protocol 1: Synthesis of this compound

A one-pot synthesis of quinazoline-2,4-diones, including the 7-bromo derivative, has been developed using 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]

Materials:

-

2-Amino-4-bromobenzamide

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of 2-amino-4-bromobenzamide (1.0 mmol) and DMAP (0.1 mmol) in acetonitrile (10 mL), add (Boc)₂O (1.5 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Quantitative Data for Synthesis of Substituted Quinazoline-2,4-diones: [2]

| Compound | Substituent at C7 | Yield (%) |

| 5s | Bromo | 93 |

| 5k | Trifluoromethyl | 27 |

| 5o | Fluoro | 79 |

| 5q | Chloro | 85 |

| 5h | Methyl | 68 |

| 5c | Methoxy | 67 |

Experimental Workflows

Caption: Workflow for the synthesis of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

This protocol describes the general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl groups at the 7-position.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄

-

Na₂CO₃

-

Dioxane/Water mixture

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

-

Add a mixture of dioxane and water (e.g., 4:1, 10 mL).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General workflow for derivatization using Suzuki-Miyaura coupling.

Biological Evaluation Protocols

Protocol 3: PARP-1 Inhibition Assay

This is a representative protocol for evaluating the inhibitory activity of synthesized compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1

-

Biotinylated NAD⁺

-

Streptavidin-coated plates

-

Test compounds

-

Assay buffer

Procedure:

-

Coat the streptavidin plates with biotinylated NAD⁺.

-

In a separate plate, prepare a reaction mixture containing assay buffer, histone H1, and the test compound at various concentrations.

-

Add the PARP-1 enzyme to initiate the reaction and incubate.

-

Transfer the reaction mixture to the NAD⁺-coated plates. The poly(ADP-ribosyl)ated histones will bind to the NAD⁺.

-

Wash the plates to remove unbound reagents.

-

Add an anti-histone antibody conjugated to a detection enzyme (e.g., HRP).

-

Add the substrate for the detection enzyme and measure the signal (e.g., absorbance or fluorescence).

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.